molecular formula C20H24N2O3 B2868450 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941896-40-8

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2868450
CAS No.: 941896-40-8
M. Wt: 340.423
InChI Key: TUJDTASMDJGASP-UHFFFAOYSA-N
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Description

N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)Benzamide is a benzamide derivative featuring a 3-methoxyphenyl group and a morpholinoethyl moiety. Morpholino groups are known to enhance solubility and modulate receptor interactions, while methoxyphenyl moieties may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)19(22-10-12-25-13-11-22)15-21-20(23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJDTASMDJGASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the intermediate amine.

    Acylation: The final step involves the acylation of the intermediate amine with benzoyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)benzamide.

    Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide serves as a fundamental building block in creating complex molecules and functions as a reagent in different organic reactions.
  • Biology: These compounds are studied in biological pathways and are used as probes to investigate enzyme activities.
  • Medicine: Research is ongoing to explore the potential of this compound as a therapeutic agent for various diseases, positioning it as a lead compound for drug development.
  • Industry: This compound is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Comparative Analysis of this compound Derivatives

Compound NameStructure FeaturesBiological Activity
This compoundCore benzamide structure with methoxy and morpholino groupsPotential antiviral and anticancer activity
4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamideContains a thiophene ringInvestigated for anticancer properties
2-[(3-fluorobenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamideContains a morpholinoethyl groupuseful in the treatment of cancer, for example leukaemias and lymphomas, such as anaplastic large cell lymphomas (ALCLs)

Therapeutic Potential

Research indicates that this compound derivatives could have various therapeutic applications:

  • Antiviral Activity: Compounds similar to this compound have demonstrated broad-spectrum antiviral effects against viruses like HIV and HBV by increasing intracellular levels of antiviral proteins.
  • Anticancer Properties: The structural features of this compound suggest potential anticancer activity, possibly through apoptosis induction or cell cycle arrest mechanisms. One study has shown that 2-benzoylaminobenzamide derivatives are useful in treating cancers such as anaplastic large cell lymphomas (ALCLs), classic Hodgkin lymphomas (cHL) and non-Hodgkin's lymphoma .

Case Studies and Research Findings

  • Antiviral Studies: Studies involving N-phenylbenzamide derivatives, which are similar in structure to this compound, have exhibited significant antiviral properties against HBV. These studies underscore the importance of methoxy substitutions in enhancing bioactivity.
  • In Vivo Evaluations: Animal models have been used to assess the pharmacokinetics and toxicity profiles of related compounds. The findings suggest that modifications in the chemical structure can lead to improved efficacy and reduced toxicity.
  • Bcl-3 Inhibition: 2-benzoylaminobenzamide derivatives have been identified as Bcl-3 inhibitors, making them useful in treating cancers, such as leukaemias and lymphomas .
  • SIK2/SIK3 Inhibition: Imidazo[1,2-a]pyridine analogs with 2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide moiety display activity on SIK2 and SIK3, and improve selectivity against SIK1 .

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Role of Morpholinoethyl Groups

  • N-(1H-Benzo[d]imidazole-2-yl)-2-((2-Morpholinoethyl)Amino)-2-Thioxoacetamide (2g, ): Structure: Morpholinoethyl-linked thioxoacetamide. Relevance: Demonstrates the role of morpholinoethyl in improving solubility and enabling hydrogen bonding, critical for biological interactions .
  • 2-(Ethylsulfonyl)-N-(6-Fluorobenzo[d]Thiazol-2-yl)-N-(2-Morpholinoethyl)Benzamide Hydrochloride (): Structure: Benzamide with fluorobenzo[d]thiazolyl and morpholinoethyl groups. Relevance: The morpholinoethyl group likely enhances pharmacokinetic properties, a feature shared with the target compound .

Data Tables

Table 2: Spectroscopic Methods for Characterization

Compound IR Stretching (cm⁻¹) NMR Peaks (δ, ppm) Reference
Target Compound (Hypothetical) ~1650 (C=O), ~1100 (C-O) 7.2–7.8 (aromatic H), 3.6 (morpholino)
12h () 1680 (C=O), 1250 (C-O) 7.5–8.1 (aromatic H)
Rip-B () 1645 (C=O) 2.8 (CH₂), 3.7 (OCH₃)

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a morpholinoethyl group attached to a benzamide structure, which is critical for its interaction with biological targets. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various cellular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Receptor Modulation : It could act as a modulator for certain receptors, potentially influencing signaling pathways associated with inflammation and cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Growth inhibition
A549 (Lung Cancer)4.8Induction of apoptosis
HeLa (Cervical Cancer)6.1Cell cycle arrest

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate activity
Escherichia coli16 µg/mLStrong activity
Pseudomonas aeruginosa>64 µg/mLLimited activity

These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological potential of this compound:

  • In Vivo Efficacy : In animal models, the compound demonstrated significant tumor reduction when administered at doses ranging from 25 to 100 mg/kg. Notably, at 100 mg/kg, it achieved a reduction in tumor size by over 70% compared to control groups .
  • Pharmacokinetics : Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics, with peak plasma concentrations observed within 1 hour post-administration .
  • Safety Profile : Toxicological assessments reveal that the compound has a low toxicity profile, with no significant adverse effects noted at therapeutic doses .

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